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Quantitative Comparison of CNS Penetration

The following table summarizes key quantitative and efficacy data related to the tissue penetration of various

ALK inhibitors.

Reported CSFI/Plasma or
CNS/Plasma Penetration

ALK Inhibitor Key Intracranial Efficacy Data (from Clinical

(Generation) . Trials)
Ratio
Lorlatinib (3rd) 0.208 - 0.326 [1] Intracranial ORR: 45.2% (real-world with brain
mets) [2]; 64% (3-year PFS rate in CROWN
trial) [3]
Alectinib (2nd) ~0.7 (from a Phase I/l study) 12-month cumulative incidence of CNS
[1] progression: 9.4% (ALEX trial) [3]
Brigatinib (2nd) 0.012 (single case report) [1] Information not available in search results
Crizotinib (1st) Information not available in Serves as a comparator in many trials;
search results significantly lower CNS efficacy than newer

agents [3] [4]
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> Note on Data Sources: The CNS penetration ratio for lorlatinib comes from a sub-analysis of a phase I/II
trial, while the value for brigatinib is from a single case report. The value for alectinib is also from a prior

study. Direct, prospective comparisons of these ratios from the same experimental setting are not available.

Experimental Protocols for Assessing Penetration

The data in the table above is derived from specific experimental methodologies crucial for drug

development research.

e Method 1: Paired CSF and Plasma Sampling

o Protocol: Cerebrospinal fluid (CSF) and paired plasma samples are collected from patients at
trough drug concentration (immediately before the next dose). Drug concentrations in both
matrices are quantified using highly sensitive methods like Liquid Chromatography with
Tandem Mass Spectrometry (LC-MSIMS). The CNS penetration ratio is calculated as CSF
concentration / total plasma concentration [1].

o Application: This method was used to determine the penetration ratios for lorlatinib and
brigatinib cited in the table [1].

e Method 2: Preclinical Modeling of Blood-Brain Barrier (BBB) Penetration

o Protocol: A Physiologically Based Pharmacokinetic (PBPK) model can be developed and
validated using concentration data from animal studies (e.g., in mice) to predict the distribution
of a drug in brain tissue. This model provides a brain tissue partition coefficient [5].

o Application: One study used a PBPK model to determine a brain tissue partition coefficient of
0.7 for lorlatinib in a mouse model, supporting its high brain distribution [5].

¢ Method 3: Molecular Imaging with Radiolabeled Drugs

o Protocol: The drug of interest (e.g., lorlatinib) is radiolabeled with an isotope such as Carbon-
11 (*C). This radiotracer is administered to subjects, and its whole-body distribution, including
accumulation in the brain, is visualized and quantified using Positron Emission Tomography
(PET). This technique provides a direct, non-invasive measurement of a drug's ability to reach
its target in the brain [6].

o Application: The compound **C-lorlatinib has been developed and is an example of this
approach, though clinical data from its use is noted to be limited [6].
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Mechanisms Underlying Lorlatinib's Superior CNS
Penetration

Lorlatinib's design and mechanism of action contribute to its exceptional brain tissue penetration.

e Molecular Design: Lorlatinib was specifically designed with a small molecular size and high lipid

solubility to facilitate crossing the BBB. Furthermore, it has a low affinity for efflux transporters like P-

glycoprotein (P-gp), which often pumps drugs out of the brain, allowing it to be retained more
effectively in the CNS [4].
¢ Impact on BBB Permeability: Preclinical research suggests lorlatinib may actively modulate the

BBB. Studies in rat models indicate that lorlatinib downregulates genes related to tight junctions (such

as Claudin-5), potentially reducing the number of tight junctions between BBB cells and increasing

BBB permeability. It is important to note that this effect was observed in animal models and its clinical

significance in humans is an area of ongoing research [5].

The diagram below illustrates the key molecular mechanisms that enable lorlatinib's effective penetration and

action within the central nervous system.
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Research Implications and Resistance Considerations

The superior CNS activity of lorlatinib has direct clinical and research implications.

o Treatment Sequencing: Real-world data shows that patients who received alectinib or brigatinib as
first-line therapy and then switched to lorlatinib upon progression experienced prolonged
survival [7]. This supports the strategy of using lorlatinib after failure of a second-generation ALK TKI,
particularly for CNS progression.
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¢ Resistance Mechanisms: A final analysis of a phase 2 study found that resistance mechanisms in
treatment-naive patients receiving lorlatinib did not involve new ALK mutations. In contrast,
patients previously treated with other ALK TKIls did develop new single or compound ALK mutations,
suggesting that the resistance landscape is influenced by prior therapy and may impact subsequent
treatment options [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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